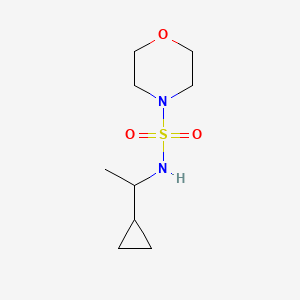
N-(1-cyclopropylethyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)morpholine-4-sulfonamide, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of cancer. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Mecanismo De Acción
N-(1-cyclopropylethyl)morpholine-4-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, and its inhibition can lead to tumor cell death. N-(1-cyclopropylethyl)morpholine-4-sulfonamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques. N-(1-cyclopropylethyl)morpholine-4-sulfonamide can also increase the levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is its specificity for CAIX and AChE. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have minimal off-target effects, making it an attractive candidate for drug development. However, N-(1-cyclopropylethyl)morpholine-4-sulfonamide has some limitations for lab experiments. N-(1-cyclopropylethyl)morpholine-4-sulfonamide is a relatively new compound, and its long-term effects are not yet fully understood. Further studies are needed to determine the optimal dosage and treatment duration for N-(1-cyclopropylethyl)morpholine-4-sulfonamide.
Direcciones Futuras
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has significant potential for various applications, and several future directions can be explored. One potential application of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of other types of cancer. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of breast cancer cells, and further studies can explore its efficacy in other types of cancer. Another potential application of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of neurodegenerative disorders. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have neuroprotective effects, and further studies can explore its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Finally, N-(1-cyclopropylethyl)morpholine-4-sulfonamide can be used as a tool compound to study the role of CAIX and AChE in various physiological processes. Further studies can explore the potential of N-(1-cyclopropylethyl)morpholine-4-sulfonamide as a research tool in various fields.
Conclusion
In conclusion, N-(1-cyclopropylethyl)morpholine-4-sulfonamide is a chemical compound that has significant potential for various applications. Its specificity for CAIX and AChE makes it an attractive candidate for drug development, and its neuroprotective effects make it a potential treatment for neurodegenerative disorders. Further studies are needed to explore its efficacy and safety in various applications, and N-(1-cyclopropylethyl)morpholine-4-sulfonamide can be used as a tool compound to study the role of CAIX and AChE in various physiological processes.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)morpholine-4-sulfonamide involves the reaction between morpholine-4-sulfonamide and cyclopropyl ethylamine in the presence of a catalyst. The reaction yields a white solid, which is further purified using recrystallization. The purity of the final product is determined using high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-8(9-2-3-9)10-15(12,13)11-4-6-14-7-5-11/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLLTHWMUNKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)morpholine-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
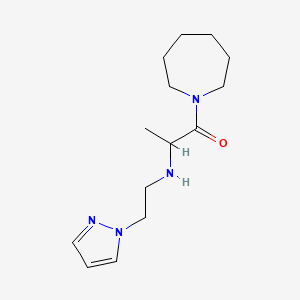
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
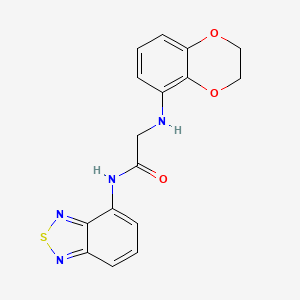
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)

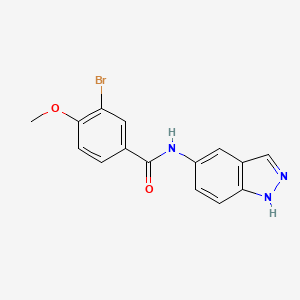
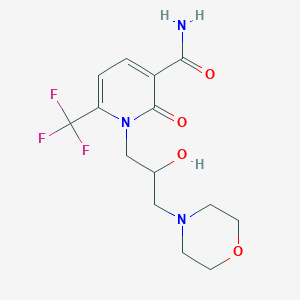
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)